

# Nispomeben: A Technical Overview of a Novel Non-Opioid Analgesic in Development

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## Compound of Interest

Compound Name: **Nispomeben**

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## Introduction

**Nispomeben** (formerly NRD.E1) is an investigational, orally active, small-molecule, non-opioid analgesic being developed by Novaremed AG. It is currently in clinical development for the treatment of painful diabetic peripheral neuropathy (PDPN), a condition with significant unmet medical need. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to **Nispomeben** for this indication. This document provides a comprehensive technical overview of the discovery and development of **Nispomeben**, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing its proposed mechanism of action.

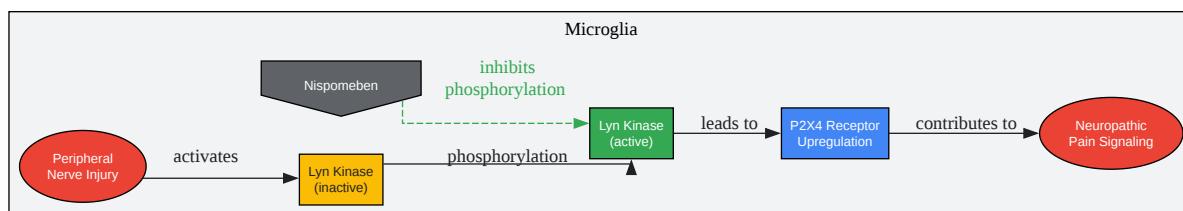
## Discovery and Preclinical Development

**Nispomeben** was identified as a novel chemical entity with potential analgesic properties. Preclinical studies have demonstrated its efficacy in multiple rodent models of neuropathic and acute pain, including the streptozotocin-induced diabetic neuropathy model and the Chung spinal nerve ligation model.<sup>[1]</sup> A key finding from preclinical investigations is that **Nispomeben**'s mechanism of action does not involve interaction with opioid receptors or other common pain-related targets such as serotonin, GABA, NMDA, or cannabinoid receptors, nor does it appear to modulate sodium or calcium channels.<sup>[2][3]</sup>

## Mechanism of Action

The analgesic effect of **Nispomeben** is hypothesized to be mediated through the modulation of Lyn tyrosine kinase phosphorylation.[1][4] Lyn, a member of the Src family of kinases, has been identified as a critical component in the signaling cascade that leads to neuropathic pain.[1][2] Specifically, nerve injury leads to the activation of Lyn kinase in spinal microglia.[2] This activation is a crucial step for the upregulation of the P2X4 receptor, an ionotropic ATP receptor, on the surface of microglia.[2][5][6] The upregulation and subsequent activation of P2X4 receptors are known to be pivotal in the pathogenesis of tactile allodynia, a hallmark of neuropathic pain.[5][6] By modulating Lyn kinase phosphorylation, **Nispomeben** is thought to interfere with this signaling pathway, thereby preventing the P2X4 receptor upregulation and mitigating neuropathic pain.[4]

#### Signaling Pathway of Lyn Kinase in Neuropathic Pain



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Caption: Proposed mechanism of action of **Nispomeben** in mitigating neuropathic pain.

## Preclinical Efficacy

While specific quantitative data such as the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Nispomeben** against Lyn kinase and detailed dose-response data from animal models are not publicly available, published literature states that **Nispomeben** has shown dose-dependent anti-nociceptive effects in rodent models of streptozotocin-induced diabetic neuropathy and Chung's spinal nerve ligation.[1]

## Clinical Development

**Nispomeben** has progressed through Phase 1 and Phase 2a clinical trials. A Phase 2b clinical trial has recently completed patient visits, with topline data anticipated in November 2025.[\[7\]](#)

## Pharmacokinetics

Three Phase 1 studies in healthy male volunteers assessed the pharmacokinetics of **Nispomeben**. These studies included single ascending dose (300-1200 mg), multiple-dose (300 mg once daily for five days), and food-effect (40 mg) designs. The key pharmacokinetic findings are summarized below.[\[8\]](#)[\[9\]](#)

Table 1: Summary of Phase 1 Pharmacokinetic Properties of **Nispomeben**

Parameter	Observation
Absorption	Rapid and dose-dependent.
Food Effect	Administration with food resulted in a small increase in peak exposure.
Accumulation	No relevant accumulation was observed after once-daily administration.
Elimination	Primarily eliminated via metabolism (glucuronidation).

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from these studies are not detailed in the available publications.

## Clinical Efficacy and Safety

A Phase 2a, randomized, double-blind, placebo-controlled, dose-finding, proof-of-concept study (NCT02345291) was conducted in 88 patients with moderate to severe PDPN. Patients received **Nispomeben** at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a duration of three weeks.[\[4\]](#)[\[10\]](#)

Table 2: Key Efficacy Results from the Phase 2a Study of **Nispomeben** in PDPN

Treatment Group	Placebo-Corrected Change in Weekly Mean NRS Pain Score from Baseline	p-value
40 mg/day	-0.82	0.034
150 mg/day	-0.66	0.061

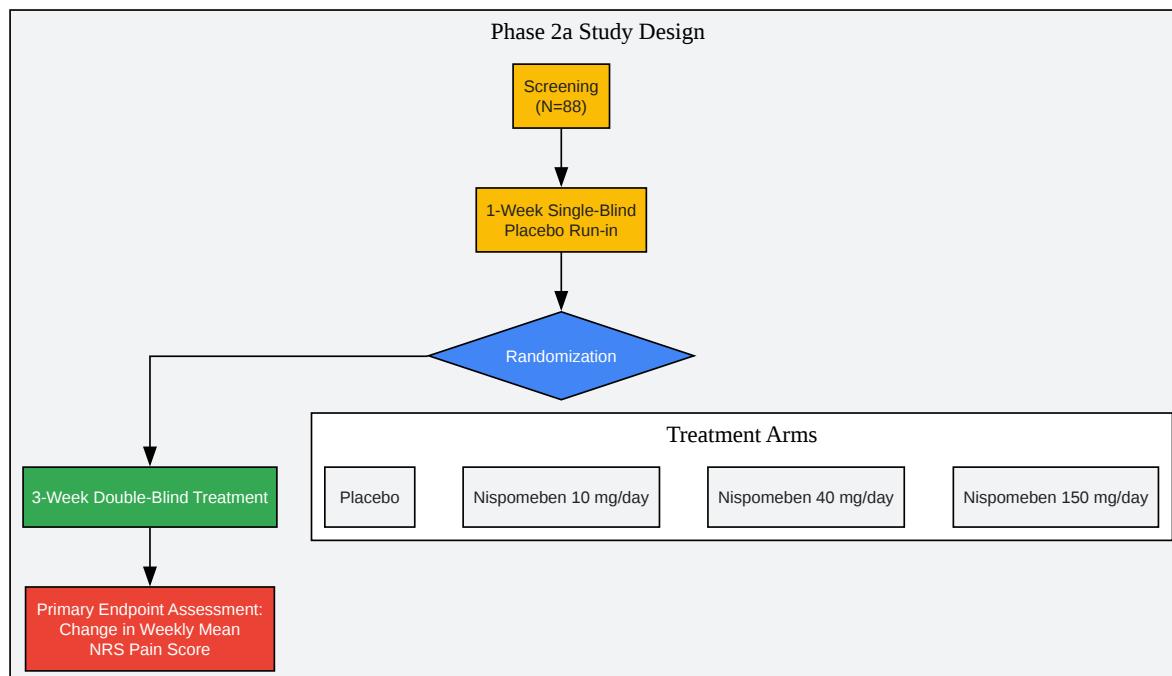
NRS: Numerical Rating Scale. The pre-specified p-value for statistical significance, adjusted for multiplicity, was  $p = 0.016$ , which was not met.[\[10\]](#)

Post-hoc analyses and assessments of secondary endpoints, including responder rates and the Short-form McGill Pain Questionnaire, were consistent with the primary findings, showing a clinically relevant pain reduction.[\[10\]](#)

**Nispomeben** was well-tolerated in the Phase 2a study. The most frequently reported adverse event was headache, which occurred more often in the **Nispomeben** groups than in the placebo group. No serious, severe, or dose-related adverse events were reported, and there were no indications of abuse potential, dependence, or withdrawal symptoms.[\[7\]](#)[\[10\]](#)

A Phase 2b trial (NCT05480228), sponsored by the NIH HEAL Initiative, has completed enrollment and patient visits. This 12-week study is evaluating the efficacy and safety of an 80 mg once-daily dose of **Nispomeben** compared to placebo in 127 patients with PDPN.[\[7\]](#)

Clinical Trial Workflow (Phase 2a - NCT02345291)



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Caption: Workflow of the Phase 2a proof-of-concept study for **Nispomeben**.

## Experimental Protocols

Detailed, specific protocols for the preclinical and clinical studies of **Nispomeben** have not been fully disclosed in public literature. However, based on standard methodologies for the cited experiments, the following general protocols are provided.

## In Vitro Lyn Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric kinase assay or a luminescence-based assay.

Objective: To determine the IC<sub>50</sub> value of **Nispomeben** against Lyn kinase.

Materials:

- Recombinant human Lyn kinase
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP (including radiolabeled [ $\gamma$ -32P]ATP for radiometric assay)
- Substrate peptide (a peptide that can be phosphorylated by Lyn kinase)
- **Nispomeben** (serial dilutions)
- 96-well plates
- Phosphocellulose paper (for radiometric assay)
- Scintillation counter or luminescence plate reader

Procedure (Radiometric Assay Example):

- Prepare a reaction mixture containing kinase buffer, recombinant Lyn kinase, and the substrate peptide in each well of a 96-well plate.
- Add serial dilutions of **Nispomeben** or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding the ATP mixture (containing [ $\gamma$ -32P]ATP).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

- Wash the phosphocellulose paper multiple times to remove unincorporated [ $\gamma$ -32P]ATP.
- Measure the amount of incorporated radiolabel in each spot using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of **Nispomeben** relative to the vehicle control.
- Determine the IC<sub>50</sub> value by plotting the percent inhibition against the log of the **Nispomeben** concentration and fitting the data to a sigmoidal dose-response curve.

## Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rodents (General Protocol)

This model is widely used to induce a diabetic state that leads to the development of peripheral neuropathy.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To evaluate the efficacy of **Nispomeben** in reversing tactile allodynia in a rodent model of PDPN.

Procedure:

- Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate buffer), via intraperitoneal injection to adult male rats or mice.
- Confirmation of Diabetes: Monitor blood glucose levels periodically. Animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
- Development of Neuropathy: Allow several weeks for the development of neuropathic pain symptoms.
- Baseline Pain Assessment: Measure baseline mechanical sensitivity using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
- Drug Administration: Administer **Nispomeben** or vehicle control orally at various doses.

- Post-Dosing Pain Assessment: Measure the PWT at multiple time points after drug administration.
- Data Analysis: Compare the PWT in **Nispomeben**-treated groups to the vehicle-treated group to determine the anti-allodynic effect.

## Chung Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)

This is a surgical model that mimics traumatic nerve injury-induced neuropathic pain.[\[5\]](#)[\[6\]](#)[\[14\]](#)

Objective: To assess the efficacy of **Nispomeben** in alleviating mechanical allodynia following peripheral nerve injury.

Procedure:

- Surgical Procedure: Under anesthesia, expose the L5 and L6 spinal nerves. Tightly ligate these nerves with silk suture.
- Post-Operative Recovery: Allow the animals to recover from surgery.
- Development of Neuropathy: Mechanical allodynia typically develops within a few days and is maintained for several weeks.
- Baseline and Post-Surgical Pain Assessment: Measure the paw withdrawal threshold (PWT) using von Frey filaments before and after surgery to confirm the development of allodynia.
- Drug Administration: Administer **Nispomeben** or vehicle control orally at various doses.
- Post-Dosing Pain Assessment: Measure the PWT at various time points after drug administration.
- Data Analysis: Compare the reversal of allodynia in the **Nispomeben**-treated groups to the vehicle-treated group.

## Conclusion

**Nispomeben** is a promising non-opioid analgesic candidate with a novel mechanism of action targeting Lyn kinase. Clinical data from Phase 1 and Phase 2a trials have demonstrated a favorable pharmacokinetic profile and encouraging signals of efficacy and safety in patients with painful diabetic peripheral neuropathy. The ongoing Phase 2b study will provide more definitive evidence of its therapeutic potential. Further publication of detailed preclinical and clinical data will be crucial for a complete understanding of the therapeutic profile of **Nispomeben**.

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